3-cyano-N-(3-methoxyphenyl)benzenesulfonamide
Description
3-Cyano-N-(3-methoxyphenyl)benzenesulfonamide (CAS: 1004033-45-7) is a sulfonamide derivative with the molecular formula C₁₄H₁₂N₂O₃S and a molecular weight of 288.32 g/mol . Its structure features a benzenesulfonamide core substituted with a cyano group (-CN) at the 3-position and an N-(3-methoxyphenyl) moiety. The compound is stored at 2–8°C to maintain stability .
Properties
IUPAC Name |
3-cyano-N-(3-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-6-3-5-12(9-13)16-20(17,18)14-7-2-4-11(8-14)10-15/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQOFPYEXXDIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyanogen bromide to introduce the cyano group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or similar organic solvents
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 3-cyano-N-(3-methoxyphenyl)benzenesulfonamide may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(3-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonamides
Reduction: Formation of primary amines
Substitution: Formation of substituted benzenesulfonamides
Scientific Research Applications
3-cyano-N-(3-methoxyphenyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-cyano-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites, while the methoxyphenyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of sulfonamides are highly sensitive to substituent modifications. Below is a comparative analysis of 3-cyano-N-(3-methoxyphenyl)benzenesulfonamide with structurally related compounds:
Table 1: Comparison of Key Sulfonamide Derivatives
Structure-Activity Relationship (SAR) Insights
3-Methoxyphenyl Group: In the VU625 scaffold, the 3-methoxyphenyl sulfonamide was essential for activity against Aedes aegypti. Replacing it with other aryl groups (e.g., 4-methoxyphenyl) reduced potency, highlighting the importance of substituent position . Similarly, N-(3-methoxyphenyl) in 3-cyano-N-(3-methoxyphenyl)benzenesulfonamide may enhance target binding via hydrophobic or hydrogen-bonding interactions.
In contrast, N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide () places the -CN on the phenyl ring attached to the sulfonamide nitrogen, which may alter solubility or steric effects.
Amino vs. Cyano Substitutents: 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide () replaces -CN with -NH₂, a stronger electron-donating group. This modification likely impacts electronic properties and bioavailability, though its proteasome inhibition efficacy (83% yield) suggests retained activity .
Sulfonamide Linker Modifications: notes that replacing the sulfonamide with an amide group caused a 2–3-fold loss in activity, underscoring the sulfonamide’s role in target engagement .
Biological Activity
3-Cyano-N-(3-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antiviral and antiparasitic applications. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
- Chemical Formula : C14H12N2O3S
- CAS Number : 1004033-45-7
- Molecular Weight : 288.32 g/mol
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate sulfonyl chlorides with amines. The synthesis typically yields a high purity product, often exceeding 95% purity, which is critical for subsequent biological evaluations .
Antiviral Activity
Recent studies have shown that compounds similar to 3-cyano-N-(3-methoxyphenyl)benzenesulfonamide exhibit significant antiviral properties. For instance, derivatives have been tested against various strains of influenza viruses, including A/H1N1 and A/H3N2, demonstrating varying degrees of efficacy .
- Mechanism : The antiviral activity is hypothesized to result from the inhibition of viral replication through interference with viral entry or replication processes. The sulfonamide group may enhance binding to viral proteins, disrupting their function.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-Cyano-N-(3-methoxyphenyl)benzenesulfonamide | TBD | TBD | TBD |
| Ribavirin | 45 | 100 | 2.22 |
| Zanamivir | <0.8 | >100 | >125 |
Antiparasitic Activity
In addition to its antiviral properties, this compound has shown potential as an antiparasitic agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that structural modifications can enhance its cytotoxicity against parasitic cells while minimizing toxicity to human cells .
- Cell Viability Assays : The cytotoxicity was assessed using human liver (THLE-3) and kidney (HEK 293) cell lines, demonstrating a favorable therapeutic window for the compound.
| Compound | IC50 (µM) T. brucei | IC50 (µM) THLE-3 | IC50 (µM) HEK 293 |
|---|---|---|---|
| 3-Cyano-N-(3-methoxyphenyl)benzenesulfonamide | TBD | >100 | >250 |
| Pentamidine | <0.019 | >250 | >250 |
Study on Antiviral Efficacy
A study published in June 2024 evaluated a series of benzenesulfonamide derivatives for their antiviral activity against influenza viruses. Among these, derivatives with similar structures to 3-cyano-N-(3-methoxyphenyl)benzenesulfonamide showed promising results, particularly in inhibiting viral replication in cell culture assays .
Study on Antiparasitic Effects
Research focused on the inhibition of chaperonin systems in T. brucei demonstrated that compounds with the sulfonamide moiety effectively inhibited parasite growth while exhibiting minimal cytotoxicity to human cells. This suggests a targeted mechanism that could be exploited for therapeutic development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
